Chemical structure and molecular weight of 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one
Chemical structure and molecular weight of 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one
Executive Summary
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one (CAS 69131-57-3 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of anticoagulants (Factor Xa inhibitors) and kinase inhibitors (e.g., CDK5).[1] Structurally, it consists of a pyrrolidin-2-one lactam ring N-linked to a 4-fluoro-3-amino-substituted phenyl ring.[1]
This compound represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets.[2] The 4-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the para-position, while the 3-amino group serves as a versatile nucleophilic handle for further derivatization (e.g., urea formation, amidation, or sulfonylation).
Key Technical Distinction: Researchers must distinguish this compound from its regioisomer, 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0), where the amino group is located on the pyrrolidine ring rather than the phenyl ring.[1]
Chemical Identity & Physical Properties[1][3][4][5][6]
The following data summarizes the core physicochemical attributes of the compound.
| Property | Specification |
| Chemical Name | 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one |
| CAS Number | 69131-57-3 |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol |
| Exact Mass | 194.0855 |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Aniline nitrogen), ~-0.5 (Amide nitrogen) |
| SMILES | O=C1N(C2=CC(N)=C(F)C=C2)CCC1 |
| InChIKey | FKKHUKSEZMOSDB-UHFFFAOYSA-N |
Structural Analysis & Spectroscopic Characterization
Structural Features[1][8]
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Fluorine Substitution (C-4'): The fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic attack and modulating the pKa of the adjacent amine. It also serves as a metabolic blocker.
-
Pyrrolidinone Ring: The lactam moiety acts as a rigid spacer and a hydrogen bond acceptor (via the carbonyl oxygen). It mimics the cyclic core found in blockbuster drugs like Rivaroxaban (morpholinone) and Linezolid (oxazolidinone).
-
Aniline Amine (C-3'): This primary amine is the reactive center for library synthesis.[1]
Predicted NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
To validate the structure, look for these characteristic signals:
-
Aromatic Region (6.5 – 7.2 ppm):
-
Amine Protons:
-
-NH₂: Broad singlet at 4.5 – 5.2 ppm (exchangeable with D₂O).[1]
-
-
Pyrrolidinone Ring (2.0 – 4.0 ppm):
Synthesis & Manufacturing Protocol
The synthesis of 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is typically achieved via a two-step sequence starting from 4-fluoro-3-nitroaniline .[1] This route is preferred over direct nitration of N-(4-fluorophenyl)pyrrolidinone due to regioselectivity issues.[1]
Reaction Pathway Diagram
The following diagram illustrates the critical steps: Cyclization followed by Nitro Reduction.
Figure 1: Synthetic pathway from 4-fluoro-3-nitroaniline to the target pyrrolidinone.
Detailed Protocol
Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)pyrrolidin-2-one
-
Reagents: 4-Fluoro-3-nitroaniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Triethylamine (2.5 eq), THF (anhydrous).[1]
-
Procedure:
-
Dissolve aniline in THF and cool to 0°C.
-
Add 4-chlorobutyryl chloride dropwise.[1] Stir for 2h to form the linear amide.
-
Add a strong base (e.g., NaH or tBuOK) or reflux with K₂CO₃/DMF to induce cyclization (intramolecular alkylation).
-
Workup: Quench with water, extract with EtOAc, wash with brine.
-
Yield: Typically 70-85%.[1]
-
Step 2: Reduction to 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one
-
Reagents: Nitro intermediate from Step 1, 10% Pd/C (catalytic), H₂ gas (balloon), Ethanol/Methanol.
-
Procedure:
-
Dissolve the nitro compound in Ethanol.
-
Add Pd/C catalyst carefully under inert atmosphere (Argon).
-
Purge with H₂ and stir at Room Temperature for 4–12 hours.
-
Monitoring: Check TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate.[3][4]
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica column (MeOH/DCM gradient).
-
Applications in Drug Development[2]
This compound serves as a critical intermediate for several therapeutic classes:
-
Factor Xa Inhibitors: The N-aryl pyrrolidinone motif is a bioisostere of the morpholinone ring found in Rivaroxaban and Apixaban .[1] The 3-amino group allows for the attachment of the specific "L-shaped" linkers required for the S1/S4 pocket binding in Factor Xa.[1]
-
CDK5 Inhibitors: Substituted 1,6-naphthyridine inhibitors of CDK5 (Cyclin-dependent kinase 5) utilize this aniline intermediate to introduce the solvent-exposed tail of the inhibitor, improving solubility and potency.
-
Antibacterial Agents: Analogous to the oxazolidinone class (e.g., Linezolid), pyrrolidinone derivatives are explored for activity against Gram-positive bacteria (MRSA/VRE).
Quality Control & Stability
To ensure the integrity of experimental results, the following QC parameters are mandatory:
-
Purity (HPLC): ≥ 98.0% (Area %).[3][5]
-
Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
-
-
Impurity Profile:
-
Regioisomer: Check for 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 5301-36-0).[1] This impurity arises if the starting material contained isomeric impurities or if an alternative synthesis (Buchwald coupling) was used with incorrect regiocontrol.
-
Nitro Precursor: Limit < 0.15% (Genotoxic impurity alert).
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The aniline is sensitive to oxidation (browning) upon prolonged exposure to air.
References
-
PubChem. "1-(3-amino-4-fluorophenyl)pyrrolidin-2-one (Compound)."[1] National Library of Medicine. Accessed March 1, 2026. [Link]
-
MolAid. "Chemical Properties of CAS 69131-57-3." Accessed March 1, 2026. [Link]
- Goldfinch Bio, Inc. "Substituted 1,6-naphthyridine inhibitors of CDK5." Patent WO2021067569A8.
- BenchChem. "Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives." (General reference for N-aryl pyrrolidinone synthesis methodologies).
Sources
- 1. 1904-00-3|3-Amino-1-phenylpyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | 5301-36-0 | Benchchem [benchchem.com]
- 3. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
